molecular formula C15H22ClNO B6101988 N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride

N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride

Cat. No. B6101988
M. Wt: 267.79 g/mol
InChI Key: DETIYQOEWGCCPX-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has been found to have promising effects in various scientific research fields, including cancer treatment, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride A is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the inhibition of their growth and proliferation.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects. Studies have shown that this compound A can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride A in lab experiments is its high potency. This compound has been found to be highly effective at low concentrations, making it a valuable tool for researchers. However, one of the limitations of using this compound A is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride A. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Another potential direction is to explore its potential therapeutic applications in other areas, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride A involves a multi-step process that begins with the reaction of allylamine with 3,4-dimethylphenol to produce N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine. This intermediate is then converted to the hydrochloride salt of this compound A through a reaction with hydrochloric acid.

Scientific Research Applications

N-allyl-4-(3,4-dimethylphenoxy)but-2-en-1-amine hydrochloride A has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound A can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-4-9-16-10-5-6-11-17-15-8-7-13(2)14(3)12-15;/h4-8,12,16H,1,9-11H2,2-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETIYQOEWGCCPX-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=CCNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC/C=C/CNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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